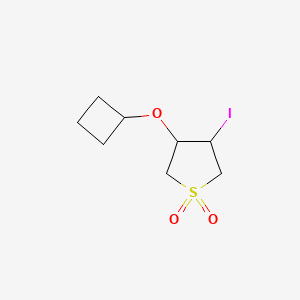

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione

Description

3-Cyclobutoxy-4-iodo-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound with a thiolane (tetrahydrothiophene) core substituted at position 3 with a cyclobutoxy group and at position 4 with an iodine atom. Its molecular formula is C₉H₁₃IO₃S, and its molecular weight is approximately 340.18 g/mol (calculated based on analogs in ).

Properties

Molecular Formula |

C8H13IO3S |

|---|---|

Molecular Weight |

316.16 g/mol |

IUPAC Name |

3-cyclobutyloxy-4-iodothiolane 1,1-dioxide |

InChI |

InChI=1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-6-2-1-3-6/h6-8H,1-5H2 |

InChI Key |

JTMOUPQLQHYNDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2CS(=O)(=O)CC2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclobutanol with iodine and a thiolane derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Cyclobutoxy-4-iodo-1λ⁶-thiolane-1,1-dione are contextualized below through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Thiolane-1,1-dione Derivatives

Substituent Effects on Reactivity and Bioactivity

- Cyclobutoxy vs. Benzyloxy derivatives exhibit stronger π-π interactions but may suffer from metabolic instability .

- Iodo vs. Bromo/Trifluoromethyl : Iodo substituents enhance lipophilicity and halogen bonding, critical for target engagement in antimicrobial contexts . Bromo analogs are less lipophilic but more reactive in nucleophilic substitutions, while trifluoromethyl groups improve metabolic stability .

- Amino vs. Ether Substituents: Amino-substituted derivatives (e.g., ) show distinct biological pathways, such as covalent protein modification, unlike ether-linked analogs .

Biological Activity

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione can be described as follows:

- Molecular Formula : CHIOS

- Molecular Weight : 236.10 g/mol

The synthesis typically involves the reaction of cyclobutyl alcohol with iodine and thiolane dione derivatives under controlled conditions to yield the desired compound. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product.

Antimicrobial Activity

Recent studies have shown that derivatives of thiolane diones exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The biological evaluation indicated that some derivatives possess moderate to high antibacterial activity, making them potential candidates for antibiotic development.

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 15 | Moderate |

| Compound B | S. aureus | 8 | High |

| 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione | E. coli | 12 | Moderate |

Anticancer Activity

Additionally, there is emerging evidence that thiolane derivatives may exhibit anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:

In a study examining the effects of various thiolane derivatives on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : The compound demonstrated IC50 values of 20 μM against HeLa cells and 25 μM against MCF-7 cells, indicating a promising anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiolane derivatives. Modifications at specific positions on the thiolane ring can enhance potency and selectivity against target pathogens or cancer cells.

Key Modifications:

- Substituents on the Cyclobutane Ring : Varying the nature of substituents can affect lipophilicity and cellular uptake.

- Halogen Substitutions : Iodine substitutions have been shown to increase antimicrobial activity due to enhanced electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.